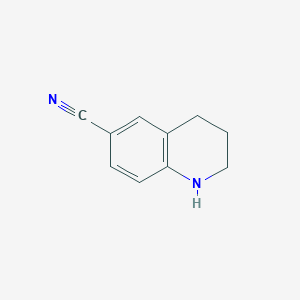

1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Beschreibung

Significance of the Tetrahydroquinoline Scaffold in Medicinal Chemistry Research

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govgfcollege.in This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of a wide range of therapeutic agents. The conformational flexibility of the saturated portion of the ring, combined with the aromatic character of the benzene (B151609) ring, allows for diverse interactions with proteins and enzymes.

Derivatives of tetrahydroquinoline have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Certain tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

Antimicrobial: The scaffold has been incorporated into compounds with antibacterial and antifungal properties. nih.gov

Antiviral: Some derivatives have been investigated for their potential as antiviral agents.

Neuroprotective: The tetrahydroquinoline core is found in molecules with potential applications in neurodegenerative diseases. nih.gov

The biological promiscuity of the tetrahydroquinoline scaffold underscores its importance in drug discovery and development, making any of its derivatives, including 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, a subject of interest for medicinal chemists.

Research Trajectories of this compound

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its structural features suggest several potential research trajectories. These research avenues are largely based on the established reactivity of the tetrahydroquinoline nucleus and the nitrile functional group.

Synthetic Utility:

One of the primary areas of research for this compound would be its use as a synthetic intermediate. The nitrile group can be readily converted into other functional groups, providing access to a library of novel 6-substituted tetrahydroquinoline derivatives.

| Nitrile Conversion | Resulting Functional Group | Potential Application |

| Hydrolysis | Carboxylic Acid | Synthesis of amides, esters, and other acid derivatives. |

| Reduction | Amine | Formation of amides, sulfonamides, and for use in coupling reactions. |

| Cycloaddition | Tetrazole | Exploration of bioisosteric replacements for carboxylic acids. |

Medicinal Chemistry Exploration:

Given the wide range of biological activities associated with the tetrahydroquinoline scaffold, this compound and its derivatives are logical candidates for biological screening. Potential areas of investigation include:

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.

Antiproliferative Activity: As a derivative of a privileged scaffold known for anticancer properties, it would be a candidate for screening against cancer cell lines.

A plausible research workflow for exploring the potential of this compound is outlined below:

| Research Phase | Key Activities | Expected Outcome |

| Synthesis & Characterization | Development of an efficient synthesis for the title compound and its derivatives. Full spectroscopic characterization (NMR, IR, MS). | A library of novel 6-substituted tetrahydroquinolines. |

| In Vitro Biological Screening | Testing the synthesized compounds against a panel of biological targets (e.g., kinases, proteases, cancer cell lines). | Identification of "hit" compounds with promising biological activity. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the hit compounds to understand the relationship between their chemical structure and biological activity. | Optimization of hit compounds to improve potency and selectivity. |

| Lead Optimization | Further chemical modification to improve pharmacokinetic and pharmacodynamic properties. | Development of a lead compound for further preclinical studies. |

While direct research on this compound may not be extensively documented, its structural components and the proven track record of the tetrahydroquinoline scaffold suggest it is a compound with considerable potential for future research and application in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCHNZDCUARXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C#N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562764 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-36-1 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 6 Carbonitrile and Its Analogs

Cyclocondensation Approaches

Cyclocondensation reactions represent a powerful strategy for constructing the tetrahydroquinoline core. These methods typically involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, often through a cascade of reactions.

A notable cyclocondensation method is the three-component cascade reaction involving an aldehyde, a 2-alkenyl aniline (B41778), and ethyl cyanoacetate (B8463686). nih.gov This one-pot synthesis is efficient, saves time in workup and purification, and minimizes reagent waste. nih.gov The reaction sequence is initiated by a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. This is followed by aza-Michael–Michael addition with the 2-alkenyl aniline to construct the substituted tetrahydroquinoline scaffold. nih.gov

For example, reacting (E)-methyl 3-(2-aminophenyl)acrylate with substituted aromatic aldehydes and ethyl cyanoacetate effectively yields highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov Research has shown that electron-rich aldehydes tend to result in better conversion rates compared to other substituted aldehydes. nih.gov Another approach involves the catalytic synthesis of hydroquinolines starting from nitroaldehydes and ketones, which proceeds through multiple selective hydrogenation and condensation steps, including a base-catalyzed Friedländer synthesis. mpg.de

The choice of catalyst and reaction conditions significantly influences the outcome of cyclocondensation reactions. In the three-component reaction with ethyl cyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective catalyst, playing a dual role in promoting both the initial Knoevenagel condensation and the subsequent aza-Michael–Michael addition. nih.gov

Lewis acids are also widely employed as catalysts in related cyclocondensation reactions, such as the Povarov reaction, which is a [4+2] cycloaddition between an imine and an electron-rich olefin. bohrium.comsci-rad.com Catalysts like Aluminum chloride (AlCl₃) and Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have been studied for their effectiveness. sci-rad.com The nature of the catalyst directly increases the reaction rate and enhances the yield. bohrium.comindexcopernicus.com Optimal results have been observed using toluene (B28343) as a solvent at 45°C with a catalyst loading of 10 mol%. sci-rad.com Comparing multi-step and multi-component versions of the Povarov reaction, the multi-component approach (where the imine is formed in situ) generally provides better yields, although the multi-step reactions are often kinetically faster. bohrium.comsci-rad.com

| Entry | Aldehyde (R¹) | Amine (R²) | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | cis:trans Ratio |

| 1 | C₆H₅ | C₆H₅ | AlCl₃ | Toluene | 2.5 | 88 | 95:5 |

| 2 | C₆H₅ | C₆H₅ | Cu(OTf)₂ | Toluene | 3 | 85 | 95:5 |

| 3 | 4-MeO-C₆H₄ | C₆H₅ | AlCl₃ | Toluene | 2 | 93 | 96:4 |

| 4 | 4-MeO-C₆H₄ | C₆H₅ | Cu(OTf)₂ | Toluene | 2.5 | 90 | 96:4 |

| 5 | 4-Cl-C₆H₄ | C₆H₅ | AlCl₃ | Toluene | 3.5 | 80 | 93:7 |

| 6 | C₆H₅ | 4-MeO-C₆H₄ | AlCl₃ | Toluene | 2 | 92 | 96:4 |

Table 1: Influence of Lewis Acid Catalysts on the Three-Component Povarov Reaction for Tetrahydroquinoline Synthesis. Data synthesized from sci-rad.com.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a direct route to the tetrahydroquinoline ring system by forming a key bond within a single precursor molecule. This approach is particularly effective for creating specific substitution patterns.

One of the classic methods for forming a related quinolinone core is the intramolecular Friedel-Crafts alkylation of N-(4-substituted-phenyl)-3-chloropropionamide precursors. google.com For instance, N-(4-methoxyphenyl)-3-chloropropionamide can be cyclized to form 6-methoxy-3,4-dihydroquinolin-2(1H)-one. google.com This dihydroquinolinone can then be further modified and reduced to the corresponding tetrahydroquinoline. This strategy highlights how a linear precursor containing both the aromatic ring and a reactive alkyl halide chain can be efficiently closed to form the heterocyclic system. google.com Similar cyclizations of N-substituted aminopropionyl chlorides, such as N-(m-methoxyphenyl)-N-tosyl-2-aminopropionyl chloride, have also been reported to yield 4-oxo-1,2,3,4-tetrahydroquinoline derivatives. researchgate.net

Lewis acids are crucial for promoting intramolecular Friedel-Crafts type cyclizations. In the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide, a strong Lewis acid such as Aluminum chloride (AlCl₃) is used to activate the substrate. google.com The reaction involves heating a blend of the precursor and AlCl₃ to create a melt, typically around 150°C. google.com The Lewis acid coordinates with the carbonyl oxygen and the chlorine atom, facilitating the formation of a carbocation or a related reactive intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the six-membered ring. google.com This process is sensitive to reaction conditions, including temperature and time, with cyclization often completing in under three hours at elevated temperatures. google.com Other Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂), have also been shown to catalyze intramolecular cyclizations to form tetrahydroquinoline derivatives from different precursors like steroidal aryliminium salts. nih.gov

Nitrile Group Incorporation Methods

The introduction of a nitrile (-CN) group at the C6 position of the tetrahydroquinoline ring is a key step in synthesizing the target compound. This can be achieved either by using starting materials already containing the nitrile group or by adding it to a pre-formed ring.

A common strategy in organic synthesis is the conversion of a halogenated precursor, such as 6-bromo-1,2,3,4-tetrahydroquinoline, into the corresponding nitrile. The Rosenmund-von Braun reaction, which involves heating an aryl halide with copper(I) cyanide (CuCN), is a classic method for this transformation.

Alternatively, the nitrile group can be introduced from an amino group via the Sandmeyer reaction. This would involve the synthesis of 6-amino-1,2,3,4-tetrahydroquinoline, followed by diazotization with nitrous acid to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) cyanide solution would yield 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Another method involves the dehydration of an amide. If 1,2,3,4-tetrahydroquinoline-6-carboxamide (B2649172) is available, it can be dehydrated by heating with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) to produce the desired nitrile. chemguide.co.uk Additionally, aldehydes can be converted to nitriles. For example, if 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (B12832225) were synthesized, it could be converted to a hydroxynitrile (cyanohydrin) by reaction with hydrogen cyanide or a cyanide salt in a slightly acidic solution. chemguide.co.uk Subsequent transformations could then yield the final carbonitrile.

Replacement of Phenolic Starting Materials with Cyanoaniline Derivatives

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold can be achieved through various cyclization strategies. One common approach is the Skraup or Doebner-von Miller reaction, which typically involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, or with glycerol, in the presence of an acid and an oxidizing agent.

To specifically synthesize this compound, 4-aminobenzonitrile (B131773) can be employed as the starting aniline derivative. The reaction with an appropriate three-carbon component, such as acrolein or glycerol, under acidic conditions, would first lead to the formation of quinoline-6-carbonitrile. Subsequent reduction of the quinoline (B57606) ring yields the desired this compound. This approach directly incorporates the cyano group at the desired position from the start, avoiding the need for later functional group manipulation.

Reaction Scheme: Doebner-von Miller approach

Conversion of Aldehyde Functional Groups to Nitriles

An alternative synthetic strategy involves the preparation of a precursor molecule, 1,2,3,4-tetrahydroquinoline-6-carbaldehyde, followed by the conversion of the aldehyde group into a nitrile. This is a common and reliable transformation in organic synthesis.

A standard two-step procedure for this conversion is:

Formation of an Oxime: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (like sodium acetate (B1210297) or pyridine) to form the corresponding aldoxime, 1,2,3,4-tetrahydroquinoline-6-carbaldehyde oxime.

Dehydration of the Oxime: The oxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used for this step, including acetic anhydride, thionyl chloride, or Burgess reagent, under mild conditions.

This method is advantageous when the aldehyde precursor is more readily accessible than the corresponding cyanoaniline.

Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign reaction conditions. Several such approaches have been developed for the synthesis of tetrahydroquinolines. nih.gov

Aqueous-Mediated Cyclization with Formic Acid as a Hydrogen Donor

Green chemistry principles encourage the use of water as a solvent. researchgate.net The synthesis of tetrahydroquinolines can be achieved via a one-pot tandem reduction of quinolines followed by reductive alkylation. organic-chemistry.org In a related green approach, a cyclocondensation reaction of an aniline derivative can be performed in an aqueous medium. While specific examples using formic acid as the hydrogen donor for the cyclization to this compound are not prevalent, formic acid and its salts are well-known as excellent hydrogen donors in transfer hydrogenation reactions. researchgate.net This suggests a plausible green route where the cyclization and reduction of a quinoline precursor could be mediated in water with formic acid providing the hydrogen atoms. researchgate.net

Photochemical Nickel-Catalyzed Cyanation of Aryl Halides

The introduction of the cyano group can be accomplished at a late stage of the synthesis using modern cross-coupling reactions. A notable green method is the photochemical, nickel-catalyzed cyanation of aryl halides. organic-chemistry.org This reaction can be applied to a 6-halo-1,2,3,4-tetrahydroquinoline (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) to introduce the nitrile functionality.

This method utilizes visible light to promote the nickel-catalyzed reaction, often with a non-toxic cyanating agent like 1,4-dicyanobenzene. organic-chemistry.org The reaction proceeds under mild conditions and avoids the use of highly toxic cyanide salts, such as KCN or NaCN. organic-chemistry.orgresearchgate.net This approach is valued for its broad functional group tolerance and scalability. organic-chemistry.orgmdpi.comrsc.org

| Catalyst System | Cyanating Agent | Conditions | Yield |

| NiI₂ / dtbbpy | 1,4-Dicyanobenzene | Purple LEDs (390-395 nm), DBU, (TMS)₃SiH, PhOMe, TMSBr, 36h | Good to Excellent |

| NiCl₂·1,10-phen | Cyanogen bromide (BrCN) | Zn powder, Dioxane, 50 °C, 12h | Moderate to Good mdpi.com |

| NiCl₂/Xantphos | Zinc cyanide (Zn(CN)₂) | Polymethylhydrosiloxane (PMHS), Air atmosphere | Good nih.gov |

Asymmetric Hydrogenation of Quinoline Precursors

Producing enantiomerically pure 1,2,3,4-tetrahydroquinolines is of significant interest due to their prevalence in biologically active molecules. nih.gov Asymmetric hydrogenation of the quinoline precursor, quinoline-6-carbonitrile, is a direct method to achieve this. This reaction involves the use of a chiral transition metal catalyst, typically based on iridium or ruthenium, to selectively produce one enantiomer of the product. dicp.ac.cnnih.gov

Catalysts often consist of a metal center (e.g., Ir or Ru) complexed with a chiral ligand, such as a diphosphine (e.g., MeO-biphep) or a diamine. dicp.ac.cnresearchgate.netdicp.ac.cn The reaction is typically carried out under a hydrogen atmosphere. Some protocols activate the quinoline substrate with chloroformates to enhance reactivity and enantioselectivity. researchgate.netdicp.ac.cn

| Catalyst / Ligand | Substrate | Conditions | Enantiomeric Excess (ee) |

| [{IrCl(cod)}]₂ / (S)-segphos | Activated Quinoline | H₂ (600 psi), Li₂CO₃, THF, 12-15h | High |

| Ru(II) / Chiral Diamine | Quinoline derivative | H₂, Alcoholic solvent | Good to Excellent nih.gov |

| Chiral Phosphoric Acid | 2-Aminochalcone | Hantzsch ester, Toluene | Excellent organic-chemistry.org |

Chemoenzymatic Synthesis of Enantiomerically Pure Tetrahydroquinoline Moieties

Chemoenzymatic methods combine chemical synthesis with biocatalytic steps, leveraging the high selectivity of enzymes to produce enantiomerically pure compounds. rsc.orgwhiterose.ac.uk For tetrahydroquinolines, this can involve the enzymatic resolution of a racemic mixture or an enzyme-catalyzed asymmetric step within the synthesis.

One approach involves a three-step synthesis where a ketone precursor is transformed into a chiral amine using an engineered transaminase (ATA). digitellinc.com The resulting chiral amine is then cyclized via a C-N coupling reaction to form the enantiopure tetrahydroquinoline. digitellinc.com Another strategy uses a one-pot cascade involving an ene reductase (ERED) and an imine reductase (IRED) to create chiral intermediates that are then cyclized chemically. rsc.org These methods provide access to chiral 3-substituted tetrahydroquinolines with excellent enantioselectivity (97% to >99% ee). rsc.org

Copper(I)-Catalyzed Regio-, Diastereo-, and Enantioselective Borylation

Copper(I)-catalyzed borylation reactions have emerged as powerful methods for the functionalization of unsaturated hydrocarbons and the synthesis of complex molecules. mdpi.com These reactions allow for the introduction of a versatile boron functional group, which can be further manipulated. In the context of tetrahydroquinoline synthesis, copper-catalyzed intramolecular borylative cyclization presents a novel approach.

One notable strategy involves the enantioselective borylative coupling of aliphatic alkenes. For instance, the reaction can be initiated by the formation of an active LCu-Bpin intermediate from a copper salt, a base, and bis(pinacolato)diboron (B136004) (B₂pin₂). This complex then undergoes an enantioselective borocupration across a double bond. mdpi.com Using a chiral ligand such as (S,S)-Ph-BPE allows for high enantioselectivities in the synthesis of 2,3-disubstituted indolines, a related heterocyclic system, suggesting potential applicability for creating chiral tetrahydroquinolines. mdpi.com This methodology offers a pathway to regio-, diastereo-, and enantioselective synthesis of chiral boron-containing heterocycles. mdpi.com

| Catalyst System | Ligand | Reactants | Product Type | Selectivity | Ref |

| Copper(I) salt, Base, B₂pin₂ | Chiral Ligands (e.g., (S,S)-Ph-BPE) | Alkenes and Amidines | Boron-containing heterocycles | High enantioselectivity | mdpi.com |

| Copper Catalyst | Chiral Walphos Ligand | Alkenylboron compounds | Secondary homoallylic alkylboron compounds | High enantioselectivities (up to 99% ee) | researchgate.net |

| Copper Catalyst | Chiral Phosphanamine Ligand | 2-substituted 1,3-dienes | Homoallylic boronates | High chemo-, regio-, diastereo- and enantioselectivity | researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govtcichemicals.comnih.gov These reactions are particularly useful in medicinal chemistry for creating libraries of structurally diverse molecules. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |

| Tetrahydroquinoline (F) | Formaldehyde (S) | Amine (1-13) | Ethanol, cat. HCl, 80°C, 5-7h | Tetrahydroquinoline-derived N-Mannich bases (SF1–SF13) | nih.gov |

| Aniline | Aldehyde | Activated Olefin | Acid Catalyst | Tetrahydroquinoline adduct | researchgate.net |

| Isatin | 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) | Terminal Alkyne | Benzoic Acid | Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Domino reactions, which involve consecutive transformations without the need to isolate intermediates, provide an elegant pathway to complex molecular architectures. nih.gov The domino Knoevenagel/hetero-Diels-Alder reaction sequence is a powerful tool for constructing polycyclic heterocyclic systems. researchgate.netdocumentsdelivered.com This strategy typically involves an initial Knoevenagel condensation to form a reactive diene, which then undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction. For example, a three-component reaction involving 1,3-dicarbonyl compounds, aldehydes or ketones, and alkenes or alkynes can lead to the synthesis of chromenone derivatives, showcasing the versatility of this approach. rsc.org While direct synthesis of this compound via this specific domino reaction is not extensively detailed in the provided sources, the methodology's power in creating fused heterocyclic systems, including those containing a tetrahydroquinoline or chroman unit, has been demonstrated. researchgate.net

| Reaction Type | Reactants | Key Intermediates | Product | Notes | Ref |

| Three-component DKHDA | 1,3-dicarbonyl, aldehyde/ketone, alkene/alkyne | Knoevenagel adduct (diene) | Chromenones, Dihydrochromenones | Magnetically separable silica (B1680970) catalyst, solvent-free | rsc.org |

| Intramolecular DKHDA | o-formylaryl amine/ether with active methylene (B1212753) reagents | Spiro heterocyclic products | Tetrahydroquinoline or chroman fused with pyran rings | Diastereoselective formation of bridgehead chirality centers | researchgate.net |

The Povarov reaction is a classic and highly effective method for synthesizing tetrahydroquinolines. nih.govresearchgate.net It is formally a [4+2] inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine (the aza-diene) and an electron-rich alkene (the dienophile). nih.govsci-rad.com The reaction can be performed in a multicomponent fashion by combining an aniline, an aldehyde, and an alkene, with the imine being formed in situ. sci-rad.comorganic-chemistry.org This approach allows for the generation of tetrahydroquinolines with three points of diversity. researchgate.net Chiral phosphoric acids have been successfully employed as catalysts to achieve excellent enantioselectivity in three-component Povarov reactions, affording cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been applied to the Povarov reaction, offering a solvent-less and often faster alternative to conventional solution-phase synthesis. nih.gov

| Reactants | Catalyst | Key Features | Product | Ref |

| Aromatic amines, α-ketoaldehydes, α,β-unsaturated dimethylhydrazones | Mechanochemical (ball milling) | Sequential three-component, solvent-less | Functionalized 1,2,3,4-tetrahydroquinolines | nih.gov |

| Aldehydes, anilines, benzyl (B1604629) N-vinylcarbamate | Chiral phosphoric acid | Three-component, excellent enantioselectivity | cis-2,4-disubstituted tetrahydroquinolines | organic-chemistry.org |

| N-aryl aldimines, vinyl ethers | Lewis acids (AlCl₃, Cu(OTf)₂) | Multi-step or multicomponent | 2,4-substituted tetrahydroquinolines | sci-rad.com |

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminocarboxamide derivatives. nih.govbenthamdirect.com This reaction has been adapted for the synthesis of heterocyclic structures. Specifically, three-component Ugi reactions involving 3,4-dihydroisoquinolines, isocyanides, and various acids yield 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields. benthamdirect.comingentaconnect.com Subsequent hydrolysis of these Ugi products provides a synthetic route to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are valuable building blocks in medicinal chemistry. benthamdirect.comnih.gov It is important to note that this method synthesizes the isoquinoline (B145761) scaffold, a structural isomer of the quinoline core. The use of chiral acids in these reactions has been explored, but they typically induce only poor diastereoselectivities. benthamdirect.comingentaconnect.com

| Reactants | Product (after Ugi reaction) | Product (after hydrolysis) | Yields | Notes | Ref |

| 3,4-dihydroisoquinolines, isocyanides, acids | 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids | Moderate to good | Poor diastereoselectivity with chiral acids; racemization can occur during hydrolysis. | benthamdirect.comingentaconnect.comresearchgate.net |

Reductive Cyclization and Dearomatization Strategies

Alternative strategies for synthesizing the tetrahydroquinoline core involve the manipulation of aromatic precursors through reduction and cyclization or dearomatization pathways.

Reductive cyclization offers a direct route from appropriately substituted aromatic compounds. For example, a domino sequence starting from 2-nitroarylketones or aldehydes can be triggered by the catalytic reduction of the nitro group. This is followed by an intramolecular cyclization to form a cyclic imine, which is then further reduced to the final tetrahydroquinoline product. Using 5% Pd/C as a catalyst under hydrogenation conditions, this reduction-reductive amination strategy has achieved high yields of 93-98%. nih.gov

Dearomatization of quinolines themselves provides another powerful entry to the tetrahydroquinoline framework. A 1,2-reductive dearomatization of quinolines can be followed by a copper(I) hydride-catalyzed asymmetric hydroamination. This sequence allows for the synthesis of diverse 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity, and can be performed in a stepwise or one-pot fashion. nih.gov Other dearomatization strategies, such as those involving a nih.govfrontiersin.org-hydride transfer, have also been developed to construct complex hydroquinoline scaffolds. researchgate.net

| Strategy | Precursor | Reagents/Catalyst | Key Steps | Product | Ref |

| Reductive Cyclization | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Nitro reduction, imine formation, imine reduction | Tetrahydroquinolines | nih.gov |

| Reductive Dearomatization | Quinolines | 1. Reductive dearomatization 2. CuH-catalyzed hydroamination | 1,2-Reduction of quinoline ring, asymmetric amination | 4-Amino-1,2,3,4-tetrahydroquinolines | nih.gov |

| Dearomatization | Amino-substituted chalcones | Lewis acid | nih.govfrontiersin.org-Hydride shift, cyclization | Dihydroquinoline-4-ones | researchgate.net |

| Dearomative Spirocyclization | Bromofurans with aminoalkyl chain, N-tosylhydrazones | Pd-catalyst, then acid | Dearomative azaspirocyclization, skeletal rearrangement | Azaspirocyclic compounds, tetracyclic cores | chemrxiv.org |

Hydrogenation Reduction of Dihydroquinolines

A primary and direct method for the synthesis of 1,2,3,4-tetrahydroquinolines is the hydrogenation of quinoline precursors. This can proceed in a stepwise manner, often involving a 1,2-dihydroquinoline (B8789712) intermediate, which is then further reduced to the desired tetrahydroquinoline. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation.

Various catalytic systems have been proven effective for the hydrogenation of quinolines. For instance, ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2 in the presence of an iodine additive, have demonstrated high efficiency for the hydrogenation of substituted quinolines under mild conditions. dicp.ac.cn This system can achieve high conversions and yields for a range of 2-alkyl-substituted quinolines. dicp.ac.cn Similarly, palladium catalysts supported on nitrogen-doped carbon (Pd/CN) have been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines with high yields under relatively mild temperature and pressure. rsc.org

Transfer hydrogenation represents another viable approach. Dihydroquinolines (DHQs) are considered key intermediates in the hydrogenation of quinolines to tetrahydroquinolines (THQs). nih.gov For example, 1,2-DHQs can be smoothly reduced to THQs using a hydrogen donor like ammonia-borane (H3N·BH3) in the presence of a cobalt catalyst. nih.gov The use of two equivalents of the hydrogen donor can drive the reaction from the quinoline directly to the tetrahydroquinoline. nih.gov

The table below summarizes findings from studies on the hydrogenation of quinoline derivatives, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate | Hydrogen Source | Conditions | Yield | Reference |

| [Ru(p-cymene)Cl2]2/I2 | 2-Methylquinoline (B7769805) | H2 (600 psi) | THF, 20 °C | 82-90% | dicp.ac.cn |

| Pd/CN | Quinolines | H2 (20 bar) | 50 °C | 86.6–97.8% | rsc.org |

| Cobalt-amido complex | 6-Methylquinoline | H3N·BH3 (2 equiv.) | THF-d8, 25 °C | Excellent | nih.gov |

| Biomass-derived Nickel | Quinoline | H2 (5-30 bar) | Isopropanol, 120 °C | Not specified | researchgate.net |

Enantioselective Reductions utilizing Chiral Catalysts

The synthesis of enantiomerically pure tetrahydroquinolines is of high importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric hydrogenation using chiral catalysts is a powerful strategy to achieve this.

Chiral cationic ruthenium(II) complexes, particularly those with η6-arene-N-monosulfonylated diamine ligands, have emerged as highly effective catalysts for the asymmetric hydrogenation of quinolines. dicp.ac.cnnih.gov These phosphorus-free catalysts can achieve excellent enantioselectivity in the reduction of a wide array of quinoline derivatives. dicp.ac.cn The reaction mechanism is proposed to involve a stepwise H+/H- transfer process, with the enantioselectivity originating from the interaction between the catalyst's chiral ligand and the dihydroquinoline intermediate. dicp.ac.cnnih.gov

The choice of catalyst, solvent, and reaction conditions significantly influences both the reactivity and the enantioselectivity of the hydrogenation. For example, the hydrogenation of 2-methylquinoline using a chiral RuCl complex demonstrated that elevated temperatures and the choice of solvent, such as methanol, are critical for achieving high conversion and enantiomeric excess (ee). pku.edu.cn Catalyst loading can also be optimized to be very low (e.g., 0.02 mol %) while still achieving complete conversion and high enantioselectivity. pku.edu.cn

Another class of effective catalysts involves ruthenium complexes with chiral bisphosphine ligands like PhTRAP. These catalysts have shown unusual chemoselectivity, in some cases favoring the hydrogenation of the carbocyclic ring of the quinoline system to yield 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org However, for most quinoline substrates, the pyridine (B92270) ring is preferentially reduced to afford the chiral 1,2,3,4-tetrahydroquinoline. dicp.ac.cn

The following table presents data on the enantioselective hydrogenation of quinoline analogs, providing insights into the potential synthesis of chiral this compound.

| Catalyst System | Substrate | Solvent | H2 Pressure | Enantiomeric Excess (ee) | Reference |

| (R,R)-RuCl complex with diamine ligand | 2-Methylquinoline | Methanol | 20 atm | up to 99% | pku.edu.cn |

| Cationic Ru/diamine complex | Quinoline derivatives | Various | Not specified | Good to excellent | dicp.ac.cnnih.gov |

| Ru(η3-methallyl)2(cod)–PhTRAP | 2-Phenylquinoline | Not specified | Not specified | Not applicable (carbocycle reduction) | dicp.ac.cnrsc.org |

Precursor Design and Reaction Stoichiometry Considerations

The design of precursors for the synthesis of this compound is centered around the corresponding quinoline or a molecule that can be readily cyclized and reduced. The most direct precursor is quinoline-6-carbonitrile. This can be synthesized through various established methods for quinoline synthesis, followed by introduction of the nitrile group at the 6-position, or by starting with a precursor already containing the nitrile functionality, such as a substituted aniline.

Domino reactions offer an efficient approach to constructing the tetrahydroquinoline core from simpler starting materials. For instance, a tandem reduction-reductive amination of 2-nitroarylketones or aldehydes can yield substituted tetrahydroquinolines. nih.gov This strategy involves the catalytic reduction of a nitro group to an amine, which then undergoes intramolecular cyclization and further reduction. nih.gov

In the context of hydrogenation reactions, stoichiometry primarily concerns the ratio of the substrate to the catalyst (S/C ratio) and the amount of the hydrogen source. Catalytic systems are designed to be efficient, allowing for low catalyst loadings. For example, in the ruthenium-catalyzed hydrogenation of 2-methylquinoline, S/C ratios as high as 20,000/1 have been achieved with complete conversion. dicp.ac.cn In transfer hydrogenation reactions, the stoichiometry of the hydrogen donor is critical. For the complete reduction of a quinoline to a tetrahydroquinoline, at least two equivalents of the hydride source, such as H3N·BH3, are typically required to reduce both double bonds in the pyridine ring. nih.gov

Careful consideration of the stoichiometry is essential for optimizing the reaction, minimizing waste, and ensuring complete conversion of the starting material to the desired product. The specific ratios will depend on the chosen catalytic system, the reactivity of the substrate, and the desired reaction rate.

Chemical Reactivity and Derivatization Strategies of 1,2,3,4 Tetrahydroquinoline 6 Carbonitrile

Oxidation Reactions Leading to Quinoline (B57606) Derivatives

The oxidation, or dehydrogenation, of the 1,2,3,4-tetrahydroquinoline (B108954) core is a direct and efficient method for the synthesis of corresponding quinoline derivatives. This aromatization reaction transforms the saturated heterocyclic portion of the molecule into a stable aromatic pyridine (B92270) ring. A variety of catalytic systems have been developed to facilitate this transformation under different reaction conditions, often utilizing air or molecular oxygen as a green oxidant.

Research has demonstrated the efficacy of o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines. nih.govacs.org For instance, the use of a [Ru(phd)₃]²⁺ catalyst (where phd is 1,10-phenanthroline-5,6-dione) has shown significantly higher activity compared to previously used systems, achieving high yields at room temperature with ambient air as the oxidant. nih.govacs.org Another approach involves metal-free heterogeneous catalysts, such as nitrogen and phosphorus co-doped porous carbon materials, which have been shown to effectively catalyze the oxidative dehydrogenation of various tetrahydroquinoline derivatives using water as a solvent. rsc.org

| Catalyst System | Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(phd)₃₂ / Bu₄NI | Air | Acetonitrile | Room Temp. | 93 | nih.govacs.org |

| N,P-co-doped carbon (NPCH) | Air | Water | 120 °C | Excellent | rsc.org |

| Co(salophen) / 3,5-di-tert-butyl-o-quinone | Air | Acetonitrile | Room Temp. | High | acs.org |

Functional Group Transformations and Conversions

The cyano group at the 6-position of the tetrahydroquinoline ring is a key functional group that can be converted into other moieties, significantly expanding the synthetic utility of the parent molecule.

The nitrile functionality of 1,2,3,4-tetrahydroquinoline-6-carbonitrile serves as an excellent precursor for the synthesis of tetrazole derivatives. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source. youtube.com

This reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) in a suitable solvent, often with the addition of an ammonium (B1175870) salt like ammonium chloride (NH₄Cl) or a Lewis acid such as zinc chloride (ZnCl₂). nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form the stable, aromatic tetrazole ring. youtube.com

| Azide Source | Additives/Catalysts | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | ~100-120 °C | nih.gov |

| Sodium Azide (NaN₃) | Zinc(II) salts | Water | Reflux | General Method |

| Azidotrimethylsilane (TMSN₃) | Dibutyltin oxide (DBTO) | Toluene (B28343) | Reflux | General Method |

Alkylation and Acylation Strategies

The secondary amine nitrogen atom within the 1,2,3,4-tetrahydroquinoline ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions provide a straightforward route to a wide range of N-substituted derivatives.

N-alkylation is typically achieved by treating the tetrahydroquinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to neutralize the acid generated during the reaction. Alternatively, reductive amination provides a powerful method for N-alkylation. A one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, has been shown to be an effective strategy for synthesizing N-alkyl tetrahydroquinolines. acs.org

N-acylation involves the reaction of the tetrahydroquinoline with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms an amide bond and leads to the corresponding N-acyl-1,2,3,4-tetrahydroquinoline derivative. The Bischler–Napieralski reaction, a classical method for synthesizing isoquinoline (B145761) derivatives, involves the cyclization of an N-acyl derivative of a β-phenylethylamine, highlighting the importance of N-acylated intermediates in heterocyclic synthesis. rsc.org

| Reaction Type | Reagent Class | Specific Examples | Base/Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | CH₃I, PhCH₂Br | K₂CO₃, Et₃N | General Method |

| N-Alkylation | Aldehyde (Reductive) | Benzaldehyde | Boronic Acid, Hantzsch Ester | acs.org |

| N-Acylation | Acyl Halide | Acetyl Chloride, Benzoyl Chloride | Pyridine, Et₃N | rsc.org |

| N-Acylation | Acid Anhydride | Acetic Anhydride | Pyridine | General Method |

Silylation Approaches

Silylation is a versatile strategy in organic synthesis, often used for protection of functional groups or to activate a molecule for further reaction. For this compound, silylation can occur at two primary locations: the nitrogen atom and the aromatic ring.

N-silylation involves the reaction of the secondary amine with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), typically in the presence of a non-nucleophilic base like triethylamine or imidazole. This converts the N-H bond to an N-Si bond, forming a silylamine. This transformation is often employed as a protection strategy for the nitrogen atom, rendering it less nucleophilic and preventing it from interfering in subsequent reactions targeting other parts of the molecule. The silyl (B83357) group can be readily removed under mild acidic conditions or with a fluoride (B91410) source.

C-H silylation of the aromatic ring is a more advanced strategy that directly installs a silyl group onto a carbon atom of the benzene (B151609) ring. While specific methods for this compound are not extensively detailed, general methodologies for the C-H silylation of heteroarenes often involve transition-metal catalysis or photocatalysis. These methods allow for the regioselective introduction of silyl groups, which can then serve as versatile handles for cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds.

Biological Activities and Pharmacological Potential of 1,2,3,4 Tetrahydroquinoline 6 Carbonitrile and Its Derivatives

Antimicrobial Activities

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton have demonstrated a range of antimicrobial properties, showing potential in combating bacterial, fungal, and mycobacterial infections.

The antibacterial potential of tetrahydroquinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Certain spiro[indoline-3,4′-quinoline] derivatives, which incorporate the tetrahydroquinoline core, have shown notable inhibitory effects. For instance, compound 6c in a synthesized series demonstrated good inhibition against both Escherichia coli and Staphylococcus aureus, with inhibition zones of 10 mm and 12 mm, respectively thieme-connect.de. Other compounds in the same series also exhibited activity, with compounds 6a, 6k, 6h, and 6d inhibiting E. coli, and compound 6f showing inhibition against S. aureus thieme-connect.de. The quinoline (B57606) derivative HT61 has also been shown to be effective in reducing the viability of S. aureus biofilms, which are notoriously difficult to treat nih.gov.

Tetrahydroquinoline derivatives have also been identified as promising antifungal agents. A series of chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety were synthesized and tested against various plant pathogenic fungi nih.gov. One derivative, H4 , displayed particularly high inhibitory activity against Phytophthora capsici, with a median effective concentration (EC50) value of 5.2 μg/mL. This potency was significantly greater than that of the commercial fungicides Azoxystrobin (EC50 = 80.2 μg/mL) and Fluopyram (EC50 = 146.8 μg/mL) nih.gov. Further studies indicated that this compound acts on the cell membrane and inhibits the activity of succinate dehydrogenase (SDH), a key mitochondrial enzyme nih.gov. Additionally, other synthetic tetrahydroquinolines featuring a methoxy (B1213986) group have shown interesting activity against Cladosporium cladosporoides, with a minimum inhibitory concentration (MIC) value of 13.75 μg/mL researchgate.net.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been bolstered by the discovery of novel agents, including derivatives of tetrahydroquinoline. Several studies have demonstrated the potential of this chemical class. For example, certain 1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones were screened for their activity against the M. tuberculosis H37Rv strain saudijournals.com. Compounds IIIa, IIId, and IIIe from this series showed significant antitubercular activity, with MIC values ranging from 6.25 to >100 μg/mL saudijournals.com. Another study focusing on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified compound 5n as having the highest efficacy against M. tuberculosis, with a MIC value of 12.5 μg/mL frontiersin.org.

Anticancer and Antitumor Potential

The tetrahydroquinoline scaffold is a key component in the design of novel anticancer agents due to its ability to induce cytotoxicity in cancer cells and modulate key proteins involved in apoptosis.

Derivatives of 1,2,3,4-tetrahydroquinoline have shown significant cytotoxic effects against a variety of human cancer cell lines. In one study, a series of tetrahydroquinolinone derivatives were evaluated, with compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) exhibiting potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines, with IC50 values of 12.18 μM and 11.33 μM, respectively nih.gov. Another study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives found that tetrahydroquinoline 18 showed selective cytotoxicity in cervical epithelial carcinoma (HeLa) cells with an IC50 value of 13.15 μM rsc.org. Furthermore, novel tetrahydroquinoline derivatives were designed as selective mTOR inhibitors, with one compound demonstrating an exceptionally potent IC50 of 0.027 μM in lung cancer cells (A549), outperforming standard drugs thieme-connect.com.

Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family that is often overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy. Developing inhibitors of MCL-1 is therefore a key strategy in cancer therapy. Structure-based design has led to the development of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as a new chemotype for inhibiting the MCL-1 oncoprotein nih.gov. The most potent compound from this series inhibited MCL-1 with a Ki of 120 nM, as determined by a fluorescence polarization competition assay nih.gov. Direct binding to MCL-1 was confirmed using 2D NMR spectroscopy, which suggested that the potent affinity is likely due to interactions with key residues in the protein's binding groove nih.gov. While structurally distinct, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have also been developed as potent inhibitors of both Bcl-2 and Mcl-1 proteins, demonstrating the versatility of the broader tetrahydro-quinoline/isoquinoline (B145761) scaffold in targeting apoptosis pathways nih.gov.

Modulation of Cyclin-Dependent Kinases

Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the eukaryotic cell cycle, as well as processes like transcription and apoptosis. nih.gov Their dysregulation is a hallmark of cancer, making them a significant target for therapeutic intervention. nih.gov Certain derivatives of the closely related tetrahydroisoquinoline-4-carbonitrile scaffold have been identified as potent agents against CDKs. nih.govresearchgate.net

In one study, two novel hexahydroisoquinoline-4-carbonitrile derivatives, designated 3a and 3b, were synthesized and evaluated for their interaction with CDK5A1 through molecular docking and dynamic simulation analyses. nih.govtandfonline.com These in silico investigations aimed to understand the binding efficiency and stability of these molecules with the kinase, suggesting their potential as CDK inhibitors. tandfonline.com The development of selective CDK inhibitors is a promising strategy in cancer therapy, and various heterocyclic compounds, including those based on quinoline and isoquinoline, have been explored for this purpose. nih.govresearchgate.net For instance, Senexin C, a quinoline-6-carbonitrile-based compound, was developed as a potent and selective inhibitor of CDK8/19, demonstrating antitumor activity in a leukemia model. nih.gov

Table 1: Investigated Tetrahydroquinoline/isoquinoline Derivatives and their CDK Activity

| Compound Class | Specific Derivative | Target CDK | Key Finding |

|---|---|---|---|

| Hexahydroisoquinoline-4-carbonitrile | 3a and 3b | CDK5A1 | Showed binding efficiency and stability in molecular docking simulations nih.govtandfonline.com |

Anti-inflammatory and Immunomodulatory Effects

The 1,2,3,4-tetrahydroquinoline scaffold is present in numerous pharmacologically active compounds, with derivatives showing significant anti-inflammatory and immunomodulatory activities. mdpi.com

Effects on Inflammatory Pathways

Research has demonstrated the potential of tetrahydroquinoline derivatives to mitigate inflammation by acting on key signaling pathways. One such pathway is mediated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. mdpi.comnih.gov

A study on 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease found that the compound could alleviate neuroinflammation. mdpi.comnih.gov The administration of HTHQ led to a reduction in the expression of the p65 subunit of NF-κB. nih.gov This decrease in NF-κB activity was associated with a subsequent reduction in the mRNA content of proinflammatory cytokines, indicating a dampening of the inflammatory response at the molecular level. nih.gov The anti-inflammatory effect of HTHQ was found to be more pronounced than that of the comparator drug rasagiline, potentially due to its strong antioxidant properties which reduce oxidative stress, a known trigger for inflammation. nih.gov Another study highlighted that a derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited a pronounced anti-inflammatory effect that was 3.3 times greater than that of diclofenac sodium at a specific dose. biomedpharmajournal.org

Antagonism of Chemokine Receptors (e.g., CXCR4)

The C-X-C motif containing chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in immune cell trafficking, hematopoiesis, and embryonic development. nih.gov Its ligand is CXCL12 (also known as SDF-1). nih.govnih.gov The CXCR4/CXCL12 axis is also implicated in the pathology of various diseases, including HIV entry into cells and cancer metastasis, making CXCR4 an attractive therapeutic target. nih.govwikipedia.org

Several series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) derivatives have been developed and identified as potent CXCR4 antagonists. nih.govnih.gov These compounds function by blocking the CXCR4 receptor, thereby preventing its activation by CXCL12 and inhibiting downstream signaling that promotes cell migration and survival. nih.govwikipedia.org

A de novo drug design effort led to the discovery of a series of TIQ analogues with good potencies, ranging from 3 to 650 nM, in assays measuring CXCR4 function. nih.gov One lead candidate, TIQ-(R)-stereoisomer 15, was identified as a potent and selective CXCR4 antagonist with promising in vitro ADME (absorption, distribution, metabolism, and excretion) properties and oral bioavailability in animal models. nih.gov Further synthetic efforts explored modifications to the TIQ scaffold to improve properties like liver microsomal stability. nih.gov

Table 2: Activity of Tetrahydroisoquinoline-Based CXCR4 Antagonists

| Compound Series | Potency Range (IC50/EC50) | Key Findings |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) Analogues | 3–650 nM | Good potency in inhibiting CXCR4 function; identified lead candidate TIQ-15 with oral bioavailability nih.gov |

Metabolic and Endocrine System Modulation

Derivatives of the tetrahydroquinoline and tetrahydroisoquinoline frameworks have been investigated for their potential to modulate metabolic pathways, showing promise in the treatment of type 2 diabetes and hyperlipidemia.

Anti-diabetic Effects and PPARγ Partial Agonist Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and adipogenesis. nih.govopenmedicinalchemistryjournal.com Agonists of PPARγ, such as thiazolidinediones, are used as anti-diabetic drugs to improve insulin sensitivity. openmedicinalchemistryjournal.comwikipedia.org However, full agonists can have side effects, leading to interest in the development of partial agonists.

A novel series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position were synthesized and evaluated as PPARγ partial agonists. nih.gov One compound, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (designated 20g), exhibited potent partial agonist activity with an EC50 of 13 nM and a maximal response of 30%. nih.gov In diabetic KK-Ay mice, this compound significantly reduced plasma glucose levels without affecting triglyceride levels, demonstrating its anti-diabetic potential through partial activation of PPARγ. nih.gov

Similarly, research into 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-based compounds has been conducted to design novel PPARγ selective agonists and dual PPARα/γ agonists for the treatment of type 2 diabetes. nih.gov

Table 3: PPARγ Partial Agonist Activity of a Tetrahydroisoquinoline Derivative

| Compound | Target | Activity | EC50 | Maximal Response | In Vivo Effect |

|---|

Anti-hyperlipidemic Properties

In addition to glucose control, modulating PPARs can also impact lipid metabolism. PPARα is a primary regulator of fatty acid oxidation, and its activation can lead to a reduction in plasma triglycerides. wikipedia.org Dual PPARα/γ agonists are therefore of great interest for treating dyslipidemic type 2 diabetes. medchemexpress.com

Studies on dual PPAR agonists have shown that they can exert antihyperglycemic effects along with lipid-lowering efficacy. medchemexpress.com For example, a PPARα/γ dual agonist, when administered orally to diabetic mice, significantly reduced levels of total cholesterol, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides. medchemexpress.com While the specific compounds in this study were not tetrahydroquinoline-based, the principle demonstrates the potential of dual agonists. The development of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-based dual PPARα/γ agonists aims to harness these combined benefits for managing metabolic disorders. nih.gov

Neuroprotective and Central Nervous System Activities

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated notable potential in the context of central nervous system (CNS) disorders, particularly in the area of neuroprotection.

Research has highlighted the promise of tetrahydroquinoline derivatives in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. One study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease. The findings indicated that HTHQ, owing to its antioxidant properties, mitigated oxidative stress and neuroinflammation, which are key pathological features of Parkinson's disease. nih.govresearchgate.net Administration of HTHQ led to a reduction in markers of oxidative damage and a decrease in the expression of pro-inflammatory cytokines. nih.gov These changes were associated with improved motor coordination and an increase in tyrosine hydroxylase levels, a crucial enzyme in dopamine synthesis which is depleted in Parkinson's disease. nih.gov

Furthermore, the broader class of tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, has also been explored for neuroprotective effects. Certain derivatives have been synthesized and evaluated as monoamine oxidase (MAO) inhibitors, which are a therapeutic target in both Parkinson's and Alzheimer's diseases. Additionally, some tetrahydroisoquinoline derivatives have been shown to modulate the processing of amyloid precursor protein (APP), a key step in the pathogenesis of Alzheimer's disease. While these findings are not specific to 1,2,3,4-tetrahydroquinoline-6-carbonitrile, they underscore the potential of the core tetrahydroquinoline structure to interact with CNS targets relevant to neurodegeneration.

Antiparasitic and Antimalarial Activities

The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising starting point for the development of new antiparasitic and antimalarial agents. A notable discovery in this area is a tetrahydroquinoline-based compound from the Medicines for Malaria Venture (MMV) Pathogen Box, which has shown activity against multiple life-cycle stages of Plasmodium parasites. ics.org The mode of resistance for this compound was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), suggesting a novel mechanism of action. ics.org Structure-activity relationship (SAR) studies on this hit compound revealed that modifications at various positions of the tetrahydroquinoline ring significantly impacted its antimalarial potency. For instance, substitutions at the 6-position of the tetrahydroquinoline ring were generally not tolerated and led to inactive compounds. ics.org

Another study focused on 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, which were screened for their antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum. Several of these compounds demonstrated interesting activity against T. cruzi with low cytotoxicity, and most showed moderate activity against P. falciparum.

While no specific antimalarial or antiparasitic data for this compound was found, the following table presents the activity of some related tetrahydroquinoline derivatives against P. falciparum.

| Compound ID | Modification on Tetrahydroquinoline Ring | IC50 (µM) against P. falciparum 3D7 strain |

| Derivative 1 | 7-methoxy | 4.4 ± 0.59 |

| Derivative 2 | 5-chloro | 1.1 ± 0.02 |

| Derivative 3 | 5-methoxy | >10 |

| Derivative 4 | 6-chloro | >10 |

| Derivative 5 | 6-fluoro | >10 |

This data is illustrative of the types of modifications and their effects on antimalarial activity within the broader class of tetrahydroquinolines. ics.org

Other Biological Activities

Beyond neuroprotection and antiparasitic effects, the 1,2,3,4-tetrahydroquinoline scaffold has been associated with a range of other biological activities.

The antioxidant properties of tetrahydroquinoline derivatives are well-documented. nih.gov The nitrogen atom in the heterocyclic ring is thought to contribute to the antioxidant action by forming a stable radical. The presence of certain substituents on the quinoline ring, such as hydroxyl groups, can further enhance this activity. Studies have shown that these compounds can chelate iron ions, thereby preventing the formation of free radicals through the Fenton reaction. nih.gov While specific EC50 values for this compound are not available, the general antioxidant potential of the scaffold suggests that this derivative may also possess radical scavenging properties.

Urease is an enzyme that plays a role in the pathogenesis of infections by ureolytic bacteria, such as Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating these infections. While there is no direct evidence of this compound as a urease inhibitor, numerous heterocyclic compounds have been investigated for this activity. The table below shows the urease inhibitory activity of some compounds, illustrating the range of potencies that can be achieved.

| Compound | IC50 (µM) against Jack Bean Urease |

| Thiourea (Standard) | 22.61 ± 0.23 |

| Compound 1 | 0.32 ± 0.06 |

| Compound 2 | 0.68 ± 0.03 |

| Compound 3 | 0.42 ± 0.04 |

This data is provided for comparative purposes to show the potency of known urease inhibitors. nih.gov

Leucine aminopeptidases (LAPs) are enzymes involved in various physiological processes, and their inhibition has been explored for therapeutic purposes, including in cancer. An in silico screening study identified compounds with a 3,4-dihydroisoquinoline scaffold, structurally related to tetrahydroquinolines, as potential LAP inhibitors. This suggests that the broader structural class to which this compound belongs may have the potential to interact with this enzyme.

Phosphodiesterase-4 (PDE-4) is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of PDE-4 has anti-inflammatory effects and is a therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov A study designing and synthesizing tetrahydroquinoline and tetrahydroisoquinoline derivatives as PDE-4 inhibitors found that compounds with the tetrahydroquinoline scaffold showed good inhibitory activity against the PDE4B subtype. nih.gov The tetrahydroquinoline moiety was found to play a key role in binding to the enzyme's active site through hydrogen bonds and π-π stacking interactions. nih.gov One derivative, compound 4m with a 4-methoxybenzene moiety, exhibited the best potential for selective PDE4B inhibition. nih.gov Although this study did not specifically test the 6-carbonitrile derivative, it provides a strong rationale for investigating this compound and its analogues as potential PDE-4 inhibitors. The table below lists the IC50 values of some known PDE-4 inhibitors.

| Compound | Target | IC50 (nM) |

| Roflumilast | PDE4B | 0.8 |

| Roflumilast | PDE4D | 0.5 |

| Apremilast | PDE4 | 74 |

| Crisaborole | PDE4 | 490 |

This data is for reference to illustrate the potency of clinically used PDE-4 inhibitors. nih.gov

Carbonic Anhydrase Inhibitory Activity

Derivatives of the related tetrahydroquinazoline scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov A series of N-phenyl secondary sulphonamides featuring this bicyclic system was synthesized and evaluated for their inhibitory action against hCA I, II, IV, and IX. nih.govsemanticscholar.org Several of these compounds demonstrated submicromolar potency and notable selectivity for the tumor-associated hCA IX isoform. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that the inhibitory profile of these tetrahydroquinazolin-2-yl-amino-benzenesulfonamides is significantly influenced by the substitution pattern at the 7-position. nih.gov Unsubstituted compounds at this position showed high potency against hCA IX, with Kᵢ values ranging from 0.42 µM to 1.04 µM, along with excellent selectivity over other tested isoforms. nih.gov

Similarly, sulfonamide derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been identified as potent carbonic anhydrase inhibitors. researchgate.net X-ray crystallography studies of hCA II in complex with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide revealed an unusual binding mode within the enzyme's active site, providing a structural basis for designing more selective inhibitors for isoforms like hCA VII and hCA IX. researchgate.net

Table 1: Inhibitory Activity of Tetrahydroquinazoline Derivatives against hCA Isoforms

| Compound | R3 Substitution | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IV (Kᵢ, µM) | hCA IX (Kᵢ, µM) |

|---|---|---|---|---|---|

| 1 | H | >10 | >10 | >10 | 0.42 |

| 2 | OCH₃ | >10 | >10 | >10 | 0.46 |

| 3 | NO₂ | >10 | >10 | >10 | 0.42 |

| 4 | CH₃ | >10 | >10 | >10 | 1.04 |

Data sourced from literature. nih.gov

Beta-Adrenoceptor Agonistic and Antagonistic Activity

The 1,2,3,4-tetrahydroisoquinoline scaffold, a structural isomer of tetrahydroquinoline, has been extensively studied for its interaction with beta-adrenergic receptors (β-AR). nih.govnih.govnih.gov Trimetoquinol, a potent nonselective β-AR agonist, is a key example from this class. nih.gov In the pursuit of selective β₃-AR agonists for potential therapeutic applications, a series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols were synthesized and evaluated for their activity at human β₁, β₂, and β₃-ARs. nih.gov The research found that non-halogen-substituted compounds in this series were potent, selective, and nearly full agonists for the β₃-AR. nih.gov Another study noted that 1-methyltrimetoquinol, at a concentration of 10⁻⁴M, acted synergistically with isoproterenol to produce significant positive inotropic and chronotropic effects. uky.edu

Acaricidal Activity

Research into isoquinoline-based acaricidal drugs has led to the investigation of 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines (CATHIQs). nih.gov A series of these compounds were prepared and tested for their in vitro acaricidal activity against the mange mite, Psoroptes cuniculi. nih.gov All the synthesized CATHIQ compounds showed varying levels of activity when tested at a concentration of 0.4 mg/mL. nih.gov

The structure-activity relationship analysis indicated that the nature and position of substituents on the N-phenyl ring played a crucial role in their acaricidal potency. nih.gov The influence of different substituents on the activity was found to follow a general intensity order, with fluorine atoms often leading to higher potency compared to other halogens or alkyl/alkoxy groups. nih.gov For instance, compounds with a fluorine substituent generally exhibited stronger activity than those with chlorine, bromine, iodine, methyl, methoxy, or nitro groups. nih.gov

Multidrug Resistance Reversal

Multidrug resistance (MDR) in cancer is a significant challenge, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1). nih.govnih.gov Tetrahydroquinoline and its isomeric tetrahydroisoquinoline derivatives have emerged as promising scaffolds for developing agents that can reverse MDR. nih.govnih.gov

A study on 5-oxo-hexahydroquinoline derivatives and their tetrahydroquinoline counterparts identified compounds that could significantly block P-gp efflux and induce apoptosis in resistant cancer cells. nih.gov Specifically, derivatives bearing 2,4-dichlorophenyl and 4-bromophenyl moieties showed high cytotoxicity against MDR cells. nih.gov

In another study, a series of 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and assayed as P-gp inhibitors. nih.gov Five of the twenty-four compounds tested exhibited greater P-gp inhibition than the reference compound verapamil, showing significantly lower AC₅₀ values (the concentration eliciting 50% of maximal rhodamine 6G accumulation). nih.govcore.ac.uk One particular derivative, (1'R,2R)-2-{2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl}propan-1-ol hydrochloride, was found to have twice the efficacy of verapamil at concentrations ten times lower. nih.govresearchgate.net

Furthermore, tetrahydroquinoline/4,5-dihydroisoxazole hybrids have been identified as new MRP1 inhibitors. nih.gov Two compounds from this series, designated A1 and D1, showed potent inhibition with IC₅₀ values of 0.58 µM and 2.74 µM, respectively, in cells overexpressing MRP1. nih.gov These compounds were shown to enhance the efficacy of chemotherapeutic agents like etoposide and daunorubicin in MRP1-overexpressing cells. nih.gov

Table 2: MDR Reversal Activity of Tetrahydroquinoline/4,5-dihydroisoxazole Hybrids

| Compound | MRP1 Inhibitory Activity (IC₅₀, µM) |

|---|---|

| A1 | 0.58 |

| D1 | 2.74 |

Data sourced from literature. nih.gov

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroquinoline 6 Carbonitrile and Its Analogs

Influence of Substituents on Biological Activity Profiles

The biological activity of tetrahydroquinoline derivatives can be significantly altered by the addition of various substituents to the core structure. mdpi.comnuph.edu.ua The nature, position, and electronic properties of these substituents play a pivotal role in modulating the pharmacological profile of the resulting analogs. nuph.edu.ua

The introduction of electron-withdrawing groups onto the tetrahydroquinoline scaffold has been shown to have a profound impact on biological activity. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence of two highly electron-withdrawing trifluoromethyl groups on the benzamide (B126) moiety significantly increased their cytotoxic activity against various cancer cell lines. mdpi.com This enhancement in potency is attributed to the altered electronic properties of the molecule, which can influence its interaction with biological targets. mdpi.com

Similarly, studies on thieno[2,3-b]pyridines, which share structural similarities with quinolines, demonstrated that compounds bearing a cyano (-CN) group, a potent electron-withdrawing group, exhibited significant inhibitory activity against the FOXM1 protein, a key player in cancer progression. mdpi.com The electron-withdrawing nature of the cyano group, combined with the inductive effect of a halogen atom, alters the electron density of the phenyl ring, leading to a different and more favorable binding mode within the target protein's DNA-binding site. mdpi.com This highlights the critical role of electron-withdrawing substituents in modulating the biological activity of heterocyclic compounds.

The position of substituents on the tetrahydroquinoline ring is a critical determinant of biological activity. Even minor changes in the location of a functional group can lead to significant variations in potency and selectivity. For example, in a study of tetrahydroisoquinoline derivatives as phosphodiesterase 4 (PDE4) inhibitors, it was found that the attachment of a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group to the para-position of the phenyl ring was beneficial for enhancing the inhibitory activity against PDE4B. nih.gov

Furthermore, the placement of additional rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring was found to favor subtype selectivity. nih.gov This observation was consistent with molecular docking simulations, which showed that the specific positioning of these groups allowed for optimal interactions within the binding site of the target enzyme. nih.gov These findings underscore the importance of positional isomerism in the design of potent and selective tetrahydroquinoline-based therapeutic agents.

Halogen and alkyl substitutions on the tetrahydroquinoline nucleus are common strategies for modulating the physicochemical properties and biological activity of these compounds. The introduction of a chlorine atom, for example, can significantly influence a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its interaction with biological targets. eurochlor.org

Role of the Tetrahydroquinoline Nucleus in Target Binding

The tetrahydroquinoline nucleus serves as a crucial scaffold in drug design, providing a rigid framework that can be appropriately functionalized to achieve high-affinity binding to biological targets. mdpi.com This heterocyclic system is a key structural component in numerous bioactive molecules, including those with anticancer, antibacterial, and anti-inflammatory properties. mdpi.com

The tetrahydroquinoline scaffold's ability to maintain similar electronic and spatial properties to other aromatic systems, while offering improved metabolic stability and reduced off-target effects, makes it an attractive choice for medicinal chemists. mdpi.com For example, in the development of mTOR inhibitors, quinoline (B57606) and quinazoline (B50416) scaffolds were systematically replaced with tetrahydroquinoline to enhance the drug-like properties of the compounds. mdpi.com

Molecular docking studies have further elucidated the role of the tetrahydroquinoline nucleus in target binding. In a series of tetrahydroisoquinoline derivatives designed as anti-angiogenesis and anti-cancer agents, the amide oxygen atom of the tetrahydroisoquinoline core was found to form a crucial hydrogen bond with the amino acid residue GLU 885 in the active site of the VEGF receptor. nih.gov This interaction was hypothesized to be essential for the binding affinity and subsequent biological activity of the compounds. nih.gov These findings highlight the fundamental importance of the tetrahydroquinoline nucleus as a key pharmacophoric element in the design of targeted therapies.

Conformational Flexibility and Biological Outcomes

The conformational flexibility of the tetrahydroquinoline ring system is an important factor that can influence its biological activity. The ability of the ring to adopt different conformations allows it to adapt to the specific geometry of a target's binding site, thereby optimizing intermolecular interactions and enhancing binding affinity.

In a study on the synthesis of tetracyclic tetrahydroisoquinoline derivatives, the unexpected reactivity of a particular compound was attributed to the electron-withdrawing effect of an adjacent carboxyl group, which facilitated the hydrolysis of an iminium ion intermediate. beilstein-journals.org This example, while not directly related to biological activity, illustrates how the electronic properties of substituents can influence the chemical behavior and, by extension, the conformational preferences of the tetrahydroquinoline ring.

Relationship Between Molecular Structure and Inhibitory Potency

A clear relationship exists between the molecular structure of tetrahydroquinoline derivatives and their inhibitory potency against various biological targets. This relationship is often elucidated through quantitative structure-activity relationship (QSAR) studies, which aim to correlate specific structural features with observed biological activity.

In a QSAR study of tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties, a statistically significant model was developed that linked the compounds' structural properties to their inhibitory activity against human lung cancer cell lines. unesp.brredalyc.org The model revealed that certain quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), were important for predicting the compounds' potency. unesp.br

Molecular docking studies have also provided valuable insights into the structure-potency relationship of tetrahydroquinoline inhibitors. For instance, in a series of tetrahydroquinoline-based farnesyltransferase inhibitors, lead compounds with nanomolar to sub-nanomolar activity were identified. researchgate.net The high potency of these compounds was attributed to their ability to effectively occupy specific subpockets within the enzyme's active site, forming favorable interactions with key amino acid residues. researchgate.net These studies demonstrate that a deep understanding of the molecular structure of tetrahydroquinoline derivatives is essential for designing highly potent and selective inhibitors.